5-氯-6-甲氧基吡啶甲醛

描述

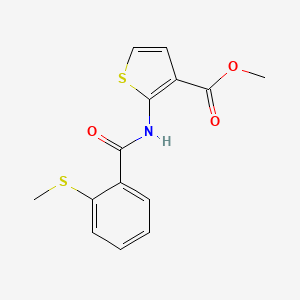

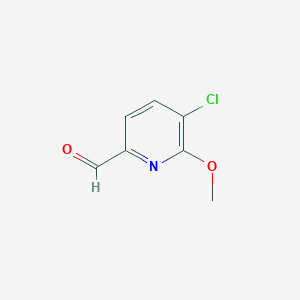

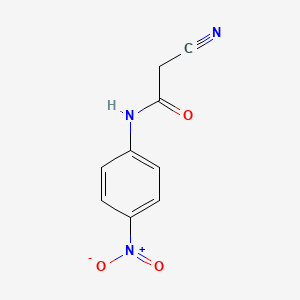

5-Chloro-6-methoxypicolinaldehyde, also known as 5-chloro-6-methoxy-pyridine-2-carbaldehyde, is a chemical compound with the molecular formula C7H6ClNO2 . It has a molecular weight of 171.58 g/mol .

Molecular Structure Analysis

The InChI code for 5-Chloro-6-methoxypicolinaldehyde is1S/C7H6ClNO2/c1-11-7-6 (8)3-2-5 (4-10)9-7/h2-4H,1H3 . The Canonical SMILES is COC1=C (C=CC (=N1)C=O)Cl . These codes provide a textual representation of the molecule’s structure. Physical And Chemical Properties Analysis

5-Chloro-6-methoxypicolinaldehyde has a molecular weight of 171.58 g/mol . It has a topological polar surface area of 39.2 Ų and a complexity of 142 . The compound has a rotatable bond count of 2 and a hydrogen bond acceptor count of 3 . It is stored at a temperature of 2-8°C in an inert atmosphere .科学研究应用

化学传感器开发

- 金属离子检测:Prodi 等人(2001 年)的一项研究讨论了使用类似于 5-氯-6-甲氧基吡啶甲醛的化合物来检测 Cd2+ 离子的用途。该化合物对 Cd2+ 表现出选择性响应,高于其他金属离子,表明其测量废物流和食品产品中 Cd2+ 浓度的潜力 (Prodi et al., 2001)。

分子结构分析

- 分子堆积和分子间相互作用:Howie 等人(2010 年)的研究重点是 7-氯喹啉-4-腙,与 5-氯-6-甲氧基吡啶甲醛相关的化合物。本研究提供了对这些化合物中分子堆积和分子间相互作用的见解,有助于了解它们的化学行为 (Howie et al., 2010)。

化学合成和反应

- 氧化环化:Noto 等人(1995 年)研究了苯甲醛缩氨基甲酸酯的氧化环化机理,该机理与 5-氯-6-甲氧基吡啶甲醛在化学上相似。本研究提供了有关受不同取代基影响的反应速率的有价值信息,这对于化学合成至关重要 (Noto et al., 1995)。

分析化学应用

- 分析试剂开发:Otomo 和 Kodama(1973 年)的一项研究涉及合成吡啶甲醛衍生物以研究它们作为分析试剂的用途。该研究重点介绍了碱度的变化以及与金属离子的有色螯合物的形成,这对于分析应用非常重要 (Otomo & Kodama, 1973)。

生物医学研究

- 抗菌活性评价:Khunt 等人(2002 年)的研究探讨了衍生自 2-氯-7-甲氧基-喹啉-3-甲醛的化合物的抗菌活性,该化合物结构与 5-氯-6-甲氧基吡啶甲醛相关。本研究有助于了解这些化合物的潜在生物医学应用 (Khunt et al., 2002)。

安全和危害

作用机制

Target of Action

It’s known that this compound is often used in organic synthesis , suggesting that it may interact with various biological targets depending on the specific context of its use.

Pharmacokinetics

Some physicochemical properties of the compound, such as its high gi absorption and permeability across the blood-brain barrier, suggest that it may have good bioavailability .

Action Environment

Environmental factors can influence the action, efficacy, and stability of 5-Chloro-6-methoxypicolinaldehyde . Factors such as temperature, pH, and the presence of other chemicals could potentially affect how this compound interacts with its targets and performs its functions. More research is needed to understand these influences in detail.

属性

IUPAC Name |

5-chloro-6-methoxypyridine-2-carbaldehyde | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H6ClNO2/c1-11-7-6(8)3-2-5(4-10)9-7/h2-4H,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PDAALXFPGANGAU-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=CC(=N1)C=O)Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H6ClNO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

171.58 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N-(3-fluorophenyl)-2-((7-(2-methoxyphenyl)-8-oxo-7,8-dihydro-[1,2,4]triazolo[4,3-a]pyrazin-3-yl)thio)acetamide](/img/structure/B3018876.png)

![N-[4-(dimethylamino)phenyl]-N'-phenylurea](/img/structure/B3018877.png)

![1-(3,4-Dichlorophenyl)-7-methyl-2-(thiazol-2-yl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B3018878.png)

![5-[[4-[6-(4-Methylphenyl)pyridazin-3-yl]piperazin-1-yl]methyl]-3-propan-2-yl-1,2,4-oxadiazole](/img/structure/B3018885.png)

![[3-(Propan-2-yl)-1,2-oxazol-4-yl]methanamine](/img/structure/B3018894.png)